molecular formula C7H11ClF3N B6182041 (1R,3r,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-amine hydrochloride CAS No. 2613299-74-2

(1R,3r,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-amine hydrochloride

Cat. No.: B6182041
CAS No.: 2613299-74-2
M. Wt: 201.62 g/mol
InChI Key: IVQJCQCAHADHMI-FTEHNKOGSA-N
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Description

(1R,3r,5S)-3-(Trifluoromethyl)bicyclo[3.1.0]hexan-3-amine hydrochloride, abbreviated as (1R,3r,5S)-TFBH, is a chemical compound which has been used in a variety of scientific research applications. It is a bicyclic amine and is composed of two fused rings with a trifluoromethyl group attached. It is an important reagent in organic synthesis and has been used in a variety of medical, pharmaceutical and biochemical applications.

Scientific Research Applications

((1R,3r,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-amine hydrochloride)-TFBH has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to synthesize a variety of compounds. It has been used in the synthesis of pharmaceuticals, such as anticonvulsants, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of compounds used in the treatment of cancer and other diseases. Additionally, it has been used in the synthesis of compounds for use in biotechnology and genetic engineering.

Mechanism of Action

((1R,3r,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-amine hydrochloride)-TFBH is believed to act as a proton acceptor in the formation of covalent bonds. This allows it to act as a catalyst in the synthesis of a variety of compounds. Additionally, it has been found to be an effective inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 can lead to a decrease in inflammation and pain.
Biochemical and Physiological Effects
(this compound)-TFBH has been found to have a number of biochemical and physiological effects. It has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2), which can lead to a decrease in inflammation and pain. Additionally, it has been found to be an effective inhibitor of certain enzymes involved in the synthesis of fatty acids and cholesterol, which can lead to a decrease in the risk of cardiovascular disease. It has also been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using ((1R,3r,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-amine hydrochloride)-TFBH in laboratory experiments include its low cost, its availability, and its ease of use. Additionally, it is a relatively safe reagent and has been found to be an effective catalyst for a variety of organic synthesis reactions. The main limitation of using (this compound)-TFBH in laboratory experiments is that it is not as effective as some other reagents, such as trifluoromethanesulfonic acid, in certain reactions.

Future Directions

There are a number of potential future directions for ((1R,3r,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-amine hydrochloride)-TFBH research. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to investigate the potential use of the compound as an inhibitor of enzymes involved in the synthesis of fatty acids and cholesterol. Additionally, further research could be conducted to investigate the potential use of the compound in the synthesis of pharmaceuticals, biotechnology, and genetic engineering. Finally, further research could be conducted to investigate the potential use of the compound in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis method for ((1R,3r,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-amine hydrochloride)-TFBH is relatively simple and can be easily carried out in the laboratory. The synthesis involves the reaction of 3-methylbicyclo[3.1.0]hexane with trifluoromethanesulfonic anhydride in the presence of a base such as sodium carbonate. The reaction is carried out in anhydrous conditions and the product is then converted to the hydrochloride form.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,3r,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-amine hydrochloride involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a bicyclic ring system, introduction of a trifluoromethyl group, and conversion of a ketone to an amine.", "Starting Materials": [ "Cyclopentadiene", "Methacrolein", "Hydrogen fluoride", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium cyanoborohydride", "Ammonium chloride" ], "Reaction": [ "Cyclopentadiene undergoes a Diels-Alder reaction with methacrolein in the presence of hydrogen fluoride to form a bicyclic intermediate.", "The intermediate is reduced with sodium borohydride to form a ketone.", "The ketone is reacted with trifluoromethylamine in the presence of hydrochloric acid to introduce a trifluoromethyl group.", "The resulting intermediate is then treated with sodium hydroxide to form the corresponding amine.", "The amine is then converted to the hydrochloride salt by treatment with hydrochloric acid.", "The final product, (1R,3r,5S)-3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-amine hydrochloride, is obtained by treatment of the amine with sodium cyanoborohydride and ammonium chloride." ] }

2613299-74-2

Molecular Formula

C7H11ClF3N

Molecular Weight

201.62 g/mol

IUPAC Name

(1S,5R)-3-(trifluoromethyl)bicyclo[3.1.0]hexan-3-amine;hydrochloride

InChI

InChI=1S/C7H10F3N.ClH/c8-7(9,10)6(11)2-4-1-5(4)3-6;/h4-5H,1-3,11H2;1H/t4-,5+,6?;

InChI Key

IVQJCQCAHADHMI-FTEHNKOGSA-N

Isomeric SMILES

C1[C@H]2[C@@H]1CC(C2)(C(F)(F)F)N.Cl

Canonical SMILES

C1C2C1CC(C2)(C(F)(F)F)N.Cl

Purity

95

Origin of Product

United States

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